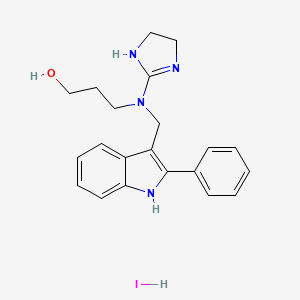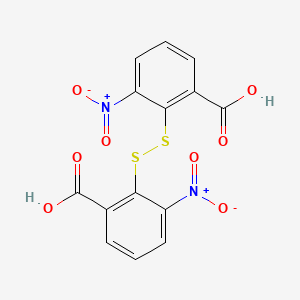![molecular formula C17H30ClNS B14443012 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 76652-33-0](/img/structure/B14443012.png)
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C17H30NS.Cl. This compound is known for its unique structure, which includes a pyridinium core substituted with a decylsulfanyl group and a methyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and decylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as aluminum chloride.
Synthetic Routes: One common synthetic route involves the alkylation of pyridine with a decylsulfanyl methyl halide under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The decylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pyridinium core facilitates interactions with nucleophilic sites, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride can be compared with similar compounds such as:
1-[(Decylsulfanyl)methyl]-3-methyl-1H-imidazol-3-ium chloride: This compound has an imidazolium core instead of a pyridinium core, leading to different chemical properties and applications.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-benzimidazol-3-ium chloride: The benzimidazolium core provides additional stability and unique reactivity compared to the pyridinium derivative.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-pyrrol-3-ium chloride: The pyrrolium core offers different electronic properties, making it suitable for specific applications in materials science.
Eigenschaften
CAS-Nummer |
76652-33-0 |
|---|---|
Molekularformel |
C17H30ClNS |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
1-(decylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H30NS.ClH/c1-3-4-5-6-7-8-9-10-14-19-16-18-13-11-12-17(2)15-18;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VYVPNMHBWSQOEY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

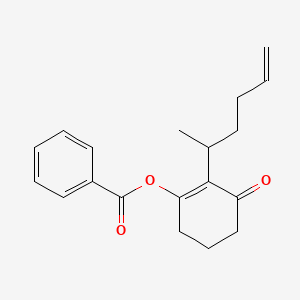

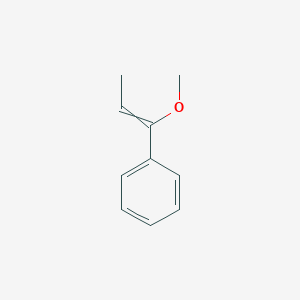


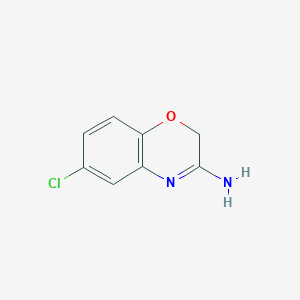
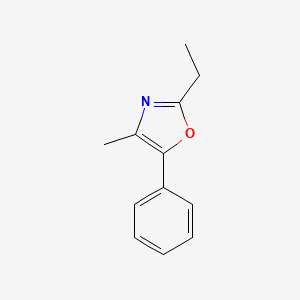
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

